2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-fluorophenyl)acetamide
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Overview
Description
2-(2,4-dioxo-1,3-diazaspiro[45]decan-3-yl)-N-(4-fluorophenyl)acetamide is a synthetic compound known for its unique spirocyclic structure
Scientific Research Applications
2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-fluorophenyl)acetamide has several scientific research applications:
Mechanism of Action
Target of Action
The primary target of the compound “2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-fluorophenyl)acetamide” is the Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) . RIPK1 is a crucial protein involved in necroptosis, a form of programmed cell death that has been implicated in various inflammatory diseases .
Mode of Action
The compound acts as a potent inhibitor of RIPK1 . It binds to RIPK1 and inhibits its kinase activity, thereby blocking the activation of the necroptosis pathway . This interaction results in a significant reduction in necroptotic cell death .
Biochemical Pathways
The compound affects the necroptosis pathway, which is a form of programmed cell death. By inhibiting RIPK1, the compound prevents the activation of this pathway, thereby reducing necroptotic cell death . The downstream effects of this action include a decrease in inflammation, which is often driven by necroptosis .
Pharmacokinetics
The compound’s potent inhibitory activity against ripk1 and its significant anti-necroptotic effect in a cellular model suggest that it may have favorable bioavailability .
Result of Action
The compound exhibits prominent inhibitory activity against RIPK1, with an IC50 value of 92 nM . It also shows a significant anti-necroptotic effect in a necroptosis model in U937 cells . These results indicate that the compound can effectively inhibit necroptosis and may have potential therapeutic applications in diseases driven by this form of cell death .
Future Directions
The future directions for this compound could involve further studies on its potential anticonvulsant activity, given the activity observed in related compounds . Additionally, further exploration of the synthesis process could lead to the development of more efficient methods for producing this compound .
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It has been suggested that this compound may have significant anti-necroptotic effects in a necroptosis model in U937 cells
Molecular Mechanism
It has been suggested that this compound may exhibit inhibitory activity against RIPK1
Preparation Methods
The synthesis of 2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-fluorophenyl)acetamide involves multiple steps. One common synthetic route includes the reaction of 2,4-dioxo-1,3-diazaspiro[4.5]decane with 4-fluorophenylacetic acid under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures . Industrial production methods may involve optimization of reaction conditions to increase yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the fluorophenyl group, using reagents like sodium hydroxide or potassium carbonate. The major products formed depend on the specific reagents and conditions used in these reactions.
Comparison with Similar Compounds
Similar compounds include:
- 2-(8-Ethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetic acid
- 3-aryl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene derivatives These compounds share the spirocyclic structure but differ in their functional groups and specific applications. The uniqueness of 2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-fluorophenyl)acetamide lies in its combination of the spirocyclic core with the fluorophenylacetamide group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O3/c17-11-4-6-12(7-5-11)18-13(21)10-20-14(22)16(19-15(20)23)8-2-1-3-9-16/h4-7H,1-3,8-10H2,(H,18,21)(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMNTSMHHGMEAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>47.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24825136 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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